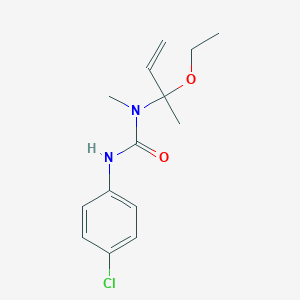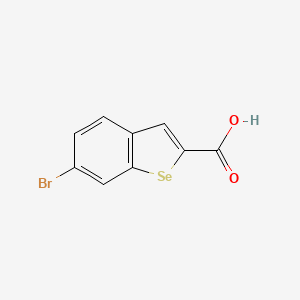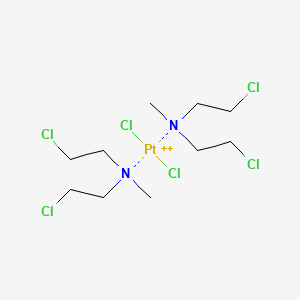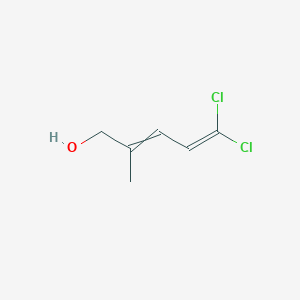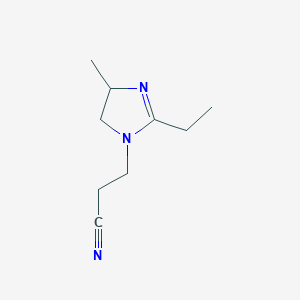![molecular formula C9H7N3O B14488899 1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole CAS No. 65122-66-9](/img/structure/B14488899.png)
1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole is a heterocyclic compound that features a unique fusion of oxadiazine and benzimidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both oxadiazine and benzimidazole moieties endows it with unique chemical and biological properties.
Preparation Methods
The synthesis of 1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of o-phenylenediamine with a suitable oxadiazole precursor. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazine or benzimidazole rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: The compound’s pharmacological properties are being investigated for potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including infections and cancer.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its action depend on the specific biological context. For example, as an antimicrobial agent, it may inhibit the activity of essential bacterial enzymes, leading to cell death. As an anticancer agent, it may interfere with signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
1H-[1,2,4]Oxadiazino[4,5-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A parent compound that forms the basis for many derivatives with diverse biological activities.
Oxadiazole: A related heterocyclic compound known for its antimicrobial and anticancer properties.
Thiazole: Another heterocyclic compound with a sulfur atom, often used in medicinal chemistry for its bioactive properties.
The uniqueness of this compound lies in its fused ring structure, which combines the properties of both oxadiazine and benzimidazole, leading to enhanced biological activity and chemical versatility.
Properties
CAS No. |
65122-66-9 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1H-[1,2,4]oxadiazino[4,5-a]benzimidazole |
InChI |
InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)11-9-5-13-10-6-12(8)9/h1-4,6H,5H2 |
InChI Key |
MGUWQBZJLKGIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



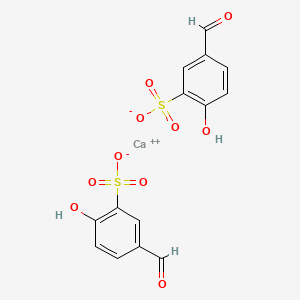
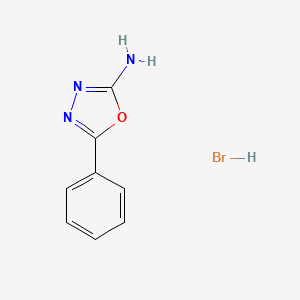

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


